![molecular formula C25H30N4O5 B2531764 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-32-5](/img/structure/B2531764.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This moiety is connected to a 1-methylindolin-5-yl group and a morpholinoethyl group via an oxalamide linkage .
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition Properties
Research has shown that compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure demonstrate substantial inhibitory activity against enzymes such as yeast α-glucosidase and weak inhibition against acetylcholinesterase. The synthesis process typically involves reactions of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with various chemicals to yield compounds with potential enzyme inhibitory properties. The enzyme inhibitory activities of these synthesized compounds are notable, with most exhibiting substantial inhibitory action against specific enzymes (Abbasi et al., 2019).
Antibacterial Properties
The structure also shows promise in the realm of antibacterial applications. Luteolin derivatives with the 2,3-dihydrobenzo[b][1,4]dioxin structure have displayed significant antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli. The potency of these compounds against these bacterial strains suggests a valuable role in the development of new antibacterial agents (Lv et al., 2009).
B-Raf Kinase Inhibition
Compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin structure have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities. These compounds show significant potential, with some exhibiting potent biological activity against specific targets. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure to these compounds has been found to enhance their interaction with receptors, resulting in improved bioactivity (Yang et al., 2012).
Electroluminescent Material Development
The molecular structure of 2,3-dihydrobenzo[b][1,4]dioxin is instrumental in developing electroluminescent materials. Compounds based on this structure have been used in organic light-emitting devices (OLEDs), demonstrating favorable properties such as high thermal stability and significant electroluminescent performance. The potential of these compounds in OLEDs underlines the versatility of the 2,3-dihydrobenzo[b][1,4]dioxin structure in various scientific applications (Jayabharathi et al., 2018).
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-28-7-6-18-14-17(2-4-20(18)28)21(29-8-10-32-11-9-29)16-26-24(30)25(31)27-19-3-5-22-23(15-19)34-13-12-33-22/h2-5,14-15,21H,6-13,16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHKKPKEUABKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.